molecular formula C16H12INO B3822549 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole

5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole

Cat. No.: B3822549
M. Wt: 361.18 g/mol
InChI Key: LCLQBARINXAOCL-UHFFFAOYSA-N
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Description

5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an iodophenyl group and a methylphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidophenyl)-2-(4-methylphenyl)-1,3-oxazole, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl and methylphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-2-(4-methylphenyl)-1,3-oxazole
  • 5-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-oxazole
  • 5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-oxazole

Uniqueness

5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom also imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c1-11-2-4-13(5-3-11)16-18-10-15(19-16)12-6-8-14(17)9-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQBARINXAOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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